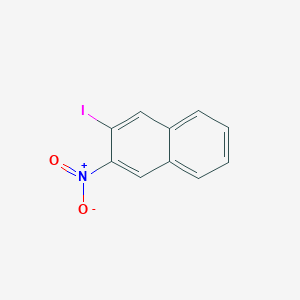

2-Iodo-3-nitronaphthalene

Description

Properties

IUPAC Name |

2-iodo-3-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLBDBRAOAFURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649854 | |

| Record name | 2-Iodo-3-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-71-9 | |

| Record name | 2-Iodo-3-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

A nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:1 volumetric ratio, dissolved in 1,4-dioxane, achieves optimal results. Heating the mixture to 60°C under reflux for 60 minutes yields 2-iodo-3-nitronaphthalene in 95–97% purity, with minor byproducts (≤4.2% 2-iodo-1-nitronaphthalene). The homogeneous reaction medium ensures consistent regioselectivity, as demonstrated in analogous naphthalene nitrations.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | 1,4-Dioxane |

| Temperature | 60°C |

| Reaction Time | 60 minutes |

| Yield | 96–97% |

| Regioselectivity (3-NO₂) | 95.7–96.4% |

Sequential Halogenation and Nitration

This two-step approach begins with nitration followed by iodination, avoiding competing directing effects.

Step 1: Nitration of Naphthalene

Naphthalene undergoes nitration using acetyl nitrate in phosphonium ionic liquids, yielding 1-nitronaphthalene (74%). Alternatively, zeolite-assisted nitration with NO₂/O₂ in acetonitrile provides 88% yield.

Step 2: Iodination of 3-Nitronaphthalene

Iodination employs CuI/KI in dimethyl sulfoxide (DMSO) at 110°C. The reaction exploits the nitro group’s deactivating effect to direct iodine to the 2-position. Isolated yields range from 65–72%, with purity confirmed via HPLC.

Mechanistic Insight:

The nitro group’s electron-withdrawing nature reduces aromatic reactivity, necessitating harsh iodination conditions. Copper iodide acts as a catalyst, facilitating iodide ion oxidation to iodonium species.

Regioselective Nitration Using Zeolite Catalysts

Industrial-scale syntheses prioritize zeolite-assisted nitration for enhanced selectivity and reduced waste.

Methodology:

A mixture of 2-iodonaphthalene, nitrogen dioxide (NO₂), and molecular oxygen (O₂) is heated to 80°C in the presence of H-ZSM-5 zeolite. The zeolite’s microporous structure confines reactants, favoring transition-state alignment for 3-nitro product formation. After 4 hours, the crude product is purified via flash chromatography (hexane:ethyl acetate, 9:1), achieving 89% yield and 98.5% regiopurity.

Advantages:

-

Catalyst recyclability (5 cycles with <5% activity loss).

-

Minimal acidic waste compared to traditional nitrating mixtures.

Ipso-Substitution of Boronic Acid Derivatives

A novel method replaces traditional electrophilic substitution with ipso-nitration, avoiding isomerization.

Synthesis Protocol:

-

Synthesis of 2-Iodonaphthalen-3-ylboronic Acid :

-

Nitration with tert-Butyl Nitrite :

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Nitration | 96–97 | 95.7–96.4 | High | Moderate (acid waste) |

| Sequential Halogenation | 65–72 | 98.5 | Moderate | High (multiple steps) |

| Zeolite Catalysis | 89 | 98.5 | Industrial | Low |

| Ipso-Substitution | 76 | 99.0 | Low | Moderate (Cu waste) |

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-nitronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Common reducing agents include palladium on carbon with hydrogen gas or sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.

Major Products:

Substitution: Products include azido or thiocyanato derivatives.

Reduction: The major product is 2-iodo-3-aminonaphthalene.

Oxidation: Products may include 2-iodo-3-nitroso derivatives.

Scientific Research Applications

Organic Synthesis

2-Iodo-3-nitronaphthalene serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a useful building block for the synthesis of more complex organic molecules. The presence of both iodine and nitro groups enhances its reactivity, facilitating nucleophilic substitutions and coupling reactions.

Key Reactions:

- Nucleophilic Substitution : The iodine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are essential for creating complex molecular architectures.

Pharmaceutical Development

The compound's derivatives may exhibit significant biological activity, making them potential candidates for pharmaceutical applications. Nitroaromatic compounds, including this compound, are known for their diverse biological properties.

Potential Applications:

- Antimicrobial Agents : Similar compounds have been investigated for their antibacterial and antifungal properties.

- Anti-inflammatory Drugs : Research indicates that nitroaromatic structures can influence inflammatory pathways, suggesting potential therapeutic uses.

Material Science

In material science, this compound is explored for its optical properties. The incorporation of nitro groups into aromatic systems can lead to fluorescence under specific conditions.

Fluorescent Properties:

- Recent studies have focused on the fluorescence characteristics of nitroaromatics, which can be harnessed for applications in sensors and imaging technologies. Understanding the conditions under which these compounds fluoresce is crucial for developing new materials with tailored optical properties .

Case Study 1: Synthesis of Fluorescent Compounds

A study investigated the synthesis of fluorescent derivatives from nitronaphthalene compounds, including this compound. The results indicated that modifying the nitro group could enhance fluorescence intensity, making these compounds suitable for use in bioimaging applications .

Research on related nitroaromatic compounds has shown interactions with biological molecules such as thiols and amines. These interactions could lead to adduct formation, impacting cellular processes and toxicity profiles . Understanding these interactions is vital for evaluating the safety and environmental impacts of this compound.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Iodonaphthalene | Iodine attached to naphthalene | Less reactive due to lack of electron-withdrawing group |

| 4-Nitronaphthalene | Nitro group at position 4 | Different reactivity profile compared to 2-iodo variant |

| 2-Bromo-1-nitronaphthalene | Bromine instead of iodine | Different halogen affects nucleophilicity |

| 1-Nitronaphthalene | Nitro group at position 1 | Different regioselectivity in reactions |

The unique combination of iodine and nitro functionalities in this compound provides distinct chemical properties not found in other similar compounds, enhancing its utility in synthetic chemistry and material science .

Mechanism of Action

The mechanism of action of 2-Iodo-3-nitronaphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways, such as enzyme inhibition or activation, and can be exploited in drug development and biochemical research.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Iodo-3-nitronaphthalene

- CAS Registry Number : 102153-71-9

- Molecular Formula: C₁₀H₆INO₂

- Molecular Weight : 299.07 g/mol

- Structural Features: A naphthalene backbone substituted with an iodine atom at position 2 and a nitro group (-NO₂) at position 3.

Key Characteristics: This compound is a halogenated nitroaromatic derivative. It is primarily used in research settings, such as organic synthesis and pharmaceutical intermediate development .

Comparison with Structurally Similar Compounds

1-Iodo-4-nitronaphthalene

- CAS Number : 58258-66-5

- Molecular Formula: C₁₀H₆INO₂ (isomer of this compound)

- Molecular Weight : 299.07 g/mol

- Substituent Positions : Iodo at position 1, nitro at position 4.

- Key Differences :

- Regiochemical Effects : The alternated substituent positions alter electronic distribution. The 1-iodo group may sterically hinder reactions at the adjacent position, while the 4-nitro group creates a para-directing effect distinct from the meta-directing nitro group in this compound.

- Purity : Available at ≥95% purity, suggesting established synthetic protocols .

4-Iodo-3-nitrotoluene

- Molecular Formula: C₇H₆INO₂

- Molecular Weight : 263.03 g/mol

- Structural Backbone : Toluene (methylbenzene) substituted with iodine at position 4 and nitro at position 3.

- Applications: Likely used in electrophilic substitution studies due to the methyl group’s activating effects .

1-Nitronaphthalene

- CAS Number : 86-57-7

- Molecular Formula: C₁₀H₇NO₂

- Molecular Weight : 173.17 g/mol

- Key Differences: Lack of Iodine: Limits utility in metal-catalyzed coupling reactions. Reactivity: The nitro group at position 1 directs subsequent substitutions to meta positions, contrasting with this compound’s dual functionality.

Comparative Data Table

Biological Activity

2-Iodo-3-nitronaphthalene (C10H7I NO2) is a nitroaromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and findings from recent research.

Chemical Structure and Properties

This compound features a nitro group (-NO2) and an iodine atom (I) attached to a naphthalene ring. The presence of these functional groups influences its chemical reactivity and biological interactions. The nitro group can participate in redox reactions, while the iodine atom can engage in substitution reactions, making this compound a versatile candidate for various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The nitro group can deactivate certain enzymes by modifying their active sites, which may lead to inhibition of metabolic pathways .

- Electrophilic Reactions : The compound can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids, potentially leading to cytotoxic effects or modulation of cellular signaling pathways .

- Nitric Oxide Release : Similar nitro compounds are known to release nitric oxide (NO) upon reduction, which can induce vasodilation and affect cardiovascular functions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Nitroaromatic compounds often demonstrate antimicrobial effects. Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited .

- Anti-inflammatory Effects : Compounds containing nitro groups have been implicated in anti-inflammatory activities. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for therapeutic development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Iodo-1-nitronaphthalene | Structure | Limited data; potential antimicrobial properties |

| 2-Iodo-4-nitronaphthalene | Structure | Similar reactivity; potential enzyme inhibition |

| 2-Bromo-3-nitronaphthalene | Structure | Known for higher reactivity in certain biological assays |

The positioning of the iodine and nitro groups significantly affects the reactivity and biological activity of these compounds. For instance, the unique arrangement in this compound may confer distinct enzyme interaction profiles compared to its analogs.

Case Studies and Research Findings

- Microbial Degradation Studies : Research involving strains capable of degrading nitroaromatic compounds has shown that related compounds can be utilized as carbon sources by specific bacteria. For example, Sphingobium sp. has demonstrated the ability to degrade 1-nitronaphthalene but showed limitations with other nitro derivatives, indicating a selective metabolic pathway that could be explored for bioremediation applications .

- Toxicological Assessments : Studies have indicated that nitroaromatic compounds can exhibit mutagenic effects due to their electrophilic nature. Investigations into the toxicological profiles of similar compounds reveal potential risks associated with exposure, emphasizing the need for careful evaluation in pharmacological contexts .

Q & A

Basic: What are the recommended methods for synthesizing 2-Iodo-3-nitronaphthalene with high regioselectivity?

Answer:

The synthesis of this compound typically involves sequential electrophilic substitution reactions. First, nitration of naphthalene at the 3-position can be achieved using a mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize polynitration . Subsequent iodination requires careful optimization: iodine monochloride (ICl) in acetic acid at 50–60°C preferentially substitutes the nitro group’s meta position (C-2) due to its electron-withdrawing effects. For regioselectivity, monitor reaction progress via TLC and use stoichiometric iodine to avoid over-iodination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Basic: How can researchers characterize the structural and electronic properties of this compound experimentally?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals using deuterated chloroform (CDCl₃). The nitro group deshields adjacent protons, while iodine induces diamagnetic anisotropy. Compare with NIST-subscribed spectral databases for validation .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretch) and C-I (600–500 cm⁻¹) groups .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., halogen bonding) .

Basic: What strategies are effective for conducting a systematic literature review on the toxicity of this compound?

Answer:

Use Boolean search strings combining terms:

("this compound" OR "C10H6INO2") AND ("toxicity" OR "metabolism" OR "gene expression")in PubMed, TOXCENTER, and NIH RePORTER .- Filter results by date (post-2003) to include modern analytical techniques. Prioritize grey literature (government reports, dissertations) for unpublished data . Validate sources by cross-referencing with NIST or ATSDR methodologies .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

Answer:

- Hypothesis Testing : Design kinetic studies (e.g., varying temperature, solvents) to isolate rate-determining steps. Use isotopic labeling (¹⁵N in nitro group) to track mechanistic pathways .

- Computational Validation : Perform DFT calculations (Gaussian or ORCA) to compare activation energies of proposed intermediates. Validate with NIST thermochemical data .

- Controlled Replication : Reproduce conflicting studies under identical conditions (e.g., anhydrous vs. humid environments) to identify experimental variables .

Advanced: What computational approaches model the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density around iodine. Calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Docking Simulations : Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to identify steric/electronic barriers in Suzuki-Miyaura couplings .

- Solvent Modeling : Use COSMO-RS to assess solvent effects on reaction thermodynamics. Compare with experimental yields in polar aprotic solvents (DMF, DMSO) .

Advanced: How can researchers design experiments to analyze environmental degradation pathways of this compound?

Answer:

- Microcosm Studies : Expose the compound to soil/water systems under UV light (λ=254 nm) to simulate photolysis. Monitor degradation via LC-MS and identify intermediates (e.g., deiodinated nitronaphthalenes) .

- QSAR Modeling : Corporate physicochemical parameters (logP, molar refractivity) to predict biodegradability using EPI Suite or TEST software .

- Isotope Tracing : Use ¹²⁵I-labeled analogs to track iodine release kinetics and assess bioaccumulation risks .

Basic: What precautions are necessary when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Handle in a fume hood to avoid inhalation of iodine vapors .

- Waste Disposal : Collect halogenated waste separately. Neutralize nitro-containing byproducts with reducing agents (e.g., FeSO₄) before disposal .

- Storage : Store in amber vials at 4°C under inert gas (Ar/N₂) to prevent photolytic deiodination .

Advanced: How can researchers optimize catalytic systems for C-I bond activation in this compound?

Answer:

- Catalyst Screening : Test transition metals (Pd, Cu, Ni) with ligands (bipyridine, phosphines) in cross-couplings. Use high-throughput robotics to vary ratios (1–5 mol%) .

- In Situ Spectroscopy : Employ Raman or XAS to monitor metal-iodide intermediate formation during reactions .

- Kinetic Profiling : Conduct Eyring analysis to correlate reaction rate with temperature (Arrhenius plots) and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.